molecular formula C52H60N2P2 B1443756 (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine CAS No. 1150113-66-8

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Cat. No.: B1443756
CAS No.: 1150113-66-8
M. Wt: 775 g/mol
InChI Key: JGZZEPZYYHSWHV-CDKYPKJRSA-N
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Description

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C52H60N2P2 and its molecular weight is 775 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEPZYYHSWHV-CDKYPKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855640
Record name (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150113-66-8
Record name (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 2
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 3
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 4
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 5
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 6
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Customer
Q & A

Q1: What is the role of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine in enantioselective hydrogenation reactions?

A1: (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine acts as a chiral ligand in a catalyst system for the enantioselective hydrogenation of esters. [] This means it binds to a metal center (in this case, Ruthenium) and creates a chiral environment around the metal. This chirality allows the catalyst to differentiate between the two enantiomers of a racemic ester, leading to the preferential formation of one enantiomer of the product alcohol.

Q2: How does the structure of (1R,2R)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine influence its catalytic properties?

A2: While the provided research [] doesn't delve into specific structure-activity relationships, it can be inferred that the chirality of the cyclohexane-1,2-diamine core plays a crucial role in inducing enantioselectivity. Additionally, the bis(3,5-dimethylphenyl)phosphino groups are bulky and electron-rich, likely influencing both the catalyst's activity and selectivity by controlling the steric and electronic environment around the metal center. Further studies exploring modifications to these groups could provide valuable insight into the structure-activity relationship.

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